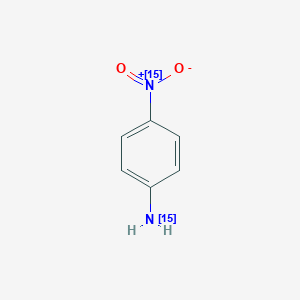

4-Nitroaniline-15N2

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[oxido(oxo)(15N)(15N)azaniumyl](15N)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMLOMAKGOJONV-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[15NH2])[15N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583899 | |

| Record name | 4-(~15~N)Nitro(~15~N)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119516-81-3 | |

| Record name | 4-(~15~N)Nitro(~15~N)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitroaniline-15N2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization of 4 Nitroaniline 15n2

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Nitroaniline-15N2

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. For this compound, the presence of the spin-½ 15N nucleus, in place of the quadrupolar and less sensitive 14N nucleus, offers sharper signals and the ability to measure spin-spin couplings, providing a wealth of structural information. wikipedia.orghuji.ac.il

Nitrogen-15 NMR Chemical Shift Analysis and Anisotropy Studies

The 15N NMR spectrum of this compound provides direct information about the electronic environment of the two distinct nitrogen atoms. The chemical shift (δ) is highly sensitive to factors like hybridization, substituent effects, and solvent interactions. researchgate.net In a solvent such as dimethyl sulfoxide (B87167) (DMSO), the two nitrogen atoms exhibit markedly different chemical shifts due to their different electronic roles within the molecule. spectrabase.com

The amino group (-¹⁵NH₂) nitrogen is significantly shielded compared to the nitro group (-¹⁵NO₂) nitrogen. This is because the amino nitrogen is an electron-donating group, increasing electron density at its nucleus, while the nitro group is a strong electron-withdrawing group, which deshields its nitrogen nucleus. Typical chemical shift ranges place primary amines between 0 and 60 ppm, while nitro groups appear much further downfield, in the range of 355 to 395 ppm, relative to liquid ammonia (B1221849). science-and-fun.de For 4-nitroaniline (B120555) specifically, the 15N chemical shifts are influenced by the push-pull nature of the substituents. researchgate.net

Table 1: Representative ¹⁵N NMR Chemical Shifts for 4-Nitroaniline Functional Groups Chemical shifts are highly dependent on the reference standard and solvent. The values below are typical ranges.

| Functional Group | Typical Chemical Shift Range (ppm, vs. NH₃) | Expected Environment in 4-Nitroaniline |

|---|---|---|

| Amino (-NH₂) | 30 - 60 | Shielded (electron-donating) |

| Nitro (-NO₂) | 355 - 395 | Deshielded (electron-withdrawing) |

Chemical Shift Anisotropy (CSA) provides information about the three-dimensional electronic distribution around the nucleus. nih.govnih.gov In solid-state NMR, the CSA is not averaged by molecular tumbling as it is in solution. nih.gov While specific CSA tensor values for this compound are not detailed in the available literature, studies on other molecules show that CSA is highly dependent on the local structure. nih.gov For this compound, the CSA of the amino and nitro nitrogens would be expected to be significantly different, reflecting their distinct bonding environments. The anisotropy data, obtainable from solid-state NMR experiments, would offer insights into the orientation of the principal axes of the chemical shift tensor relative to the molecular frame. nih.gov

Carbon-13 and Proton NMR Investigations of Isotopic Effects

The primary observable isotopic effect of 15N labeling in ¹³C and ¹H NMR spectra is the presence of spin-spin coupling between the 15N nuclei and the neighboring ¹³C and ¹H nuclei. This coupling results in the splitting of signals that would otherwise appear as singlets (or simpler multiplets) in the unlabeled compound.

Beyond splitting, the replacement of ¹⁴N with ¹⁵N can cause a small change in the chemical shifts of adjacent carbons and protons, known as an isotopic shift. These shifts are typically very small (usually < 0.1 ppm) and result from subtle changes in molecular vibrations and bond lengths upon isotopic substitution. While theoretically present, these shifts are often minor compared to the dominant effect of J-coupling. The baseline ¹H and ¹³C NMR spectra of unlabeled 4-nitroaniline show characteristic signals for the aromatic protons and carbons, which serve as a reference for analyzing the labeled compound. chemicalbook.comchemicalbook.comchemicalbook.com

Determination of Spin-Spin Coupling Constants (e.g., ¹J(¹⁵N,¹³C), ¹J(¹⁵N,¹H))

The measurement of one-bond spin-spin coupling constants (¹J) provides direct information about the bonding between the coupled nuclei. ucl.ac.uk In this compound, two key one-bond couplings can be determined: ¹J(¹⁵N,¹H) for the amino group and ¹J(¹⁵N,¹³C) for both the C-NH₂ and C-NO₂ bonds.

¹J(¹⁵N,¹H): This coupling is observed in the ¹H NMR spectrum as a splitting of the amino proton signal, or in the ¹⁵N spectrum as a splitting of the amino nitrogen signal. The magnitude of this coupling is related to the hybridization of the nitrogen atom. For aniline (B41778) derivatives, typical ¹J(¹⁵N,¹H) values are around 90 Hz. nih.gov

¹J(¹⁵N,¹³C): This coupling constant is a sensitive probe of the N-C bond's electronic character. researchgate.net Studies on aniline derivatives have shown that the value of ¹J(¹⁵N,¹³C) is influenced by both the substituent on the aromatic ring and the solvent. researchgate.net There is an observed linear relationship between ¹J(¹⁵N,¹³C) and ¹J(¹⁵N,¹H) values in many amine derivatives. researchgate.net The sign of the coupling constant, which can be determined through specialized experiments, is also significant; for aniline, ¹J(¹⁵N,¹³C) is negative. researchgate.net

Longer-range couplings, such as two-bond (²J) and three-bond (³J) couplings, can also be observed and provide further structural detail about the connectivity within the molecule. researchgate.net

Table 2: Typical Spin-Spin Coupling Constants in Aniline Derivatives

| Coupling Constant | Typical Magnitude (Hz) | Information Provided |

|---|---|---|

| ¹J(¹⁵N,¹H) | ~90 | N-H bond hybridization nih.gov |

| ¹J(¹⁵N,¹³C) | Varies | N-C bond character, substituent effects researchgate.net |

Solid-State NMR Characterization of this compound

Solid-state NMR (ssNMR) spectroscopy provides information on the structure and dynamics of molecules in their solid, crystalline form. sigmaaldrich.com Using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), high-resolution ¹⁵N NMR spectra of solid this compound can be obtained. csic.es

In the solid state, the chemical shifts of the amino and nitro nitrogens would be influenced by the crystal packing forces and intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups. The ssNMR spectrum would provide the isotropic chemical shifts, similar to solution NMR, but also information about the chemical shift anisotropy (CSA), as mentioned earlier. Furthermore, ssNMR can be used to determine internuclear distances and the relative orientation of different parts of the molecule, offering a more complete picture of its structure in the solid phase. csic.es

Analysis of Solvent and Substituent Effects on NMR Parameters

NMR parameters, particularly chemical shifts and coupling constants, are sensitive to the molecular environment.

Solvent Effects: The choice of solvent can significantly alter the ¹⁵N chemical shifts. For example, in a hydrogen-bond-accepting solvent like DMSO, the amino group protons can form hydrogen bonds with the solvent. This interaction can affect the electron density on the amino nitrogen, leading to a change in its chemical shift compared to a non-polar solvent. researchgate.net This effect, known as solvation-assisted resonance, can enhance the electron-donating character of the amino group. researchgate.net

Substituent Effects: The electronic properties of the amino (-NH₂) and nitro (-NO₂) groups are themselves a primary determinant of the NMR spectra. The amino group acts as an electron-donating group (a "+R" substituent), increasing electron density at the ortho and para positions of the ring. The nitro group is a strong electron-withdrawing group (a "-R" substituent), decreasing electron density at the same positions. This "push-pull" interaction profoundly influences the ¹⁵N chemical shifts of both nitrogen atoms and the ¹³C and ¹H chemical shifts of the aromatic ring. mdpi.com Studies on substituted anilines and other aromatic systems show that these substituent chemical shifts (SCS) can often be correlated with empirical parameters like the Hammett constants, providing a quantitative measure of their electronic influence. mdpi.com

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. For 4-nitroaniline, which has 16 atoms, there are 42 expected normal modes of vibration. jchps.com The isotopic substitution in this compound has a pronounced effect on the vibrational frequencies of modes involving nitrogen atom motion.

The most significant shifts are expected for vibrations directly involving the N-H and N-O bonds. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Replacing the lighter ¹⁴N with the heavier ¹⁵N isotope increases the reduced mass, thus lowering the frequency of associated vibrations.

Key vibrational modes for 4-nitroaniline and the expected effect of ¹⁵N₂ labeling are:

N-H Stretching: In unlabeled 4-nitroaniline, asymmetric and symmetric N-H stretching vibrations of the amino group appear in the 3300-3500 cm⁻¹ region. jchps.com Upon ¹⁵N substitution, these frequencies are expected to shift to lower wavenumbers.

Nitro Group Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are typically found near 1580 cm⁻¹ and 1320 cm⁻¹, respectively. jchps.com The asymmetric stretch is often influenced by intermolecular hydrogen bonding. jchps.com Substitution with ¹⁵N in the nitro group will lower these frequencies.

C-N Stretching: The C-NH₂ and C-NO₂ stretching vibrations, which appear in the 1200-1400 cm⁻¹ region, will also be shifted to lower energies due to the increased mass of the nitrogen atom. jchps.com

Bending Modes: N-H bending (scissoring) and other deformation modes involving the nitrogen atoms will similarly experience a shift to lower frequencies upon isotopic labeling.

By comparing the vibrational spectra of labeled and unlabeled 4-nitroaniline, precise assignments of nitrogen-related vibrational modes can be confirmed.

Table 3: Key Vibrational Frequencies for Unlabeled 4-Nitroaniline and Expected Isotopic Shift Data based on experimental FT-IR and FT-Raman spectra of unlabeled 4-nitroaniline. jchps.com

| Vibrational Assignment | Frequency (cm⁻¹) (Unlabeled) | Expected Shift for ¹⁵N₂ Labeling |

|---|---|---|

| Asymmetric NH₂ Stretch | ~3540 | Shift to lower frequency |

| Symmetric NH₂ Stretch | ~3435 | Shift to lower frequency |

| Asymmetric NO₂ Stretch | ~1580 | Shift to lower frequency |

| Symmetric NO₂ Stretch | ~1320 | Shift to lower frequency |

| C-N Stretch | ~1265 | Shift to lower frequency |

Fourier Transform Infrared (FTIR) Spectroscopic Analysis and Mode Assignment

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. In the case of 4-nitroaniline, specific vibrational modes can be assigned to observed absorption bands. jchps.com The primary aromatic amine group (NH₂) and the nitro group (NO₂) are of particular interest.

Key vibrational modes for standard 4-nitroaniline identified in its FTIR spectrum include N-H stretching frequencies, which typically appear in the 3300-3500 cm⁻¹ region. jchps.com For 4-nitroaniline, symmetric and asymmetric N-H stretching vibrations are observed. jchps.com The nitro group gives rise to strong asymmetric and symmetric stretching vibrations. jchps.com The asymmetric stretching band is found around 1580 cm⁻¹, while the symmetric stretching peak appears near 1320 cm⁻¹. jchps.com Other significant peaks correspond to C-N stretching, C-C stretching in the aromatic ring, and C-H vibrations. jchps.com

Table 1: Selected FTIR Vibrational Assignments for 4-Nitroaniline This table presents data for the unlabeled compound, which serves as a baseline for analyzing the isotopically labeled variant.

| Observed Frequency (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3434 | Symmetric N-H Stretching | Amino (NH₂) |

| 3540 | Asymmetric N-H Stretching | Amino (NH₂) |

| 3100, 3045, 3041 | C-H Stretching | Aromatic Ring |

| 1580 | Asymmetric NO₂ Stretching | Nitro (NO₂) |

| 1528 | C-C Stretching | Aromatic Ring |

| 1320 | Symmetric NO₂ Stretching | Nitro (NO₂) |

| 1265 | C-N Stretching | C-NH₂ |

Data sourced from comprehensive vibrational analysis studies. jchps.com

Fourier Transform Raman (FT-Raman) Spectroscopic Characterization

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. While FTIR is sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar bonds and symmetric vibrations. For 4-nitroaniline, the FT-Raman spectrum confirms and complements the findings from FTIR analysis.

The FT-Raman spectrum of 4-nitroaniline shows characteristic peaks for the same functional groups. jchps.com For instance, the symmetric and asymmetric N-H stretching vibrations are observed at 3436 cm⁻¹ and 3545 cm⁻¹, respectively. jchps.com The asymmetric and symmetric stretching vibrations of the nitro group appear at 1583 cm⁻¹ and 1318 cm⁻¹, respectively. jchps.com These values align closely with those from the FTIR spectrum, providing a more complete vibrational profile of the molecule. jchps.com

Table 2: Selected FT-Raman Vibrational Assignments for 4-Nitroaniline This table presents data for the unlabeled compound to provide a comparative basis for its ¹⁵N-labeled analogue.

| Observed Frequency (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3436 | Symmetric N-H Stretching | Amino (NH₂) |

| 3545 | Asymmetric N-H Stretching | Amino (NH₂) |

| 3098, 3095, 3038 | C-H Stretching | Aromatic Ring |

| 1583 | Asymmetric NO₂ Stretching | Nitro (NO₂) |

| 1577, 1530 | C-C Stretching | Aromatic Ring |

| 1318 | Symmetric NO₂ Stretching | Nitro (NO₂) |

| 1273 | C-N Stretching | C-NH₂ |

Data sourced from comprehensive vibrational analysis studies. jchps.com

Isotopic Shifts in Vibrational Frequencies Due to Nitrogen-15 Substitution

Isotopic substitution is a powerful tool in vibrational spectroscopy for assigning specific vibrational modes. libretexts.org The frequency of a molecular vibration is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.org When a lighter isotope (¹⁴N) is replaced by a heavier one (¹⁵N), the reduced mass of the vibrating system increases, resulting in a predictable decrease—or redshift—in the vibrational frequency. libretexts.orgbritannica.com

For 4-Nitroaniline-¹⁵N₂, where the nitrogen atoms in both the amino and nitro groups are ¹⁵N, significant shifts are expected for vibrations involving these atoms. The most affected modes are:

N-H Stretching and Bending: Vibrations of the amino group will shift to lower wavenumbers.

NO₂ Stretching and Bending: The symmetric and asymmetric stretching vibrations of the nitro group are highly sensitive to the mass of the nitrogen atom and will exhibit a notable redshift.

C-N Stretching: The stretching vibration of the bond between the aromatic ring and the nitrogen of the amino group will also be affected.

Studies on other ¹⁵N-labeled nitroaromatic compounds provide a quantitative estimate of these shifts. For example, in ¹⁵N-labeled HNIW, the experimental isotopic frequency shift for the –NO₂ asymmetric stretching frequency was approximately 35.7 cm⁻¹, which agreed well with the theoretically calculated shift of 36.5 cm⁻¹. osti.gov Such theoretical and experimental data are crucial for confirming successful isotopic labeling and for the precise assignment of vibrational modes. osti.gov

Table 3: Expected Isotopic Shifts in Vibrational Frequencies for 4-Nitroaniline-¹⁵N₂ This table is a conceptual representation of the expected changes based on established principles of isotopic substitution.

| Vibrational Mode | Typical Frequency (¹⁴N) (cm⁻¹) | Expected Shift for ¹⁵N | Expected Frequency Range (¹⁵N) (cm⁻¹) |

| Asymmetric NO₂ Stretch | ~1580 | Downward (Redshift) | ~1545 - 1555 |

| Symmetric NO₂ Stretch | ~1320 | Downward (Redshift) | ~1290 - 1300 |

| Asymmetric N-H Stretch | ~3540 | Downward (Redshift) | Lower than 3540 |

| Symmetric N-H Stretch | ~3434 | Downward (Redshift) | Lower than 3434 |

Correlation of Experimental and Theoretically Predicted Vibrational Spectra

To achieve unambiguous assignment of vibrational modes, especially in complex molecules, experimental data from FTIR and FT-Raman are often correlated with theoretical calculations. jchps.comresearchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods, can predict the vibrational frequencies and intensities of a molecule. nih.govnih.gov

For 4-nitroaniline, studies have shown a strong correlation between the experimental vibrational spectra and those calculated using DFT methods, such as B3LYP. jchps.com This agreement allows researchers to confidently assign spectral bands to specific molecular motions. jchps.com When studying 4-Nitroaniline-¹⁵N₂, theoretical models can be adjusted for the increased mass of the nitrogen isotopes. The predicted isotopic shifts can then be compared with the experimental shifts, providing definitive evidence of isotopic incorporation and helping to resolve complex regions of the spectrum where multiple vibrational modes may overlap. osti.gov

Single-Particle Vibrational Spectroscopy for Labeled Compounds

Recent technological advancements have enabled the extension of vibrational spectroscopy to the single-particle level. arxiv.org Techniques using optical microresonators can photoacoustically stimulate and measure the natural vibrations of individual mesoscopic particles (in the megahertz to gigahertz range). arxiv.org This approach offers unprecedented sensitivity and avoids the spectral averaging inherent in bulk sample measurements. arxiv.org

For isotopically labeled compounds like 4-Nitroaniline-¹⁵N₂, single-particle vibrational spectroscopy could provide unique insights. By analyzing individual microcrystals or particles, it would be possible to study heterogeneity within a sample and to probe the mechanical and vibrational properties at a fundamental level. This method could reveal subtle differences in the biomechanical fingerprints of single cells or particles based on isotopic content, opening new avenues for research in materials science and biomechanics. arxiv.org

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight and isotopic composition of a compound.

Stable Isotope Ratio Mass Spectrometry (IRMS) for Nitrogen-15 Atom Percent Determination

Stable Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise isotopic composition of a sample. researchgate.netfmach.it To measure the nitrogen isotope ratio in 4-Nitroaniline-¹⁵N₂, the sample is typically converted into nitrogen gas (N₂) through combustion in an elemental analyzer. This gas is then introduced into the IRMS.

The mass spectrometer separates the different isotopologues of N₂ based on their mass:

¹⁴N¹⁴N (mass 28)

¹⁴N¹⁵N (mass 29)

¹⁵N¹⁵N (mass 30)

By precisely measuring the ion currents corresponding to these masses, the ¹⁵N/¹⁴N ratio is determined with very high accuracy. researchgate.net This ratio is then used to calculate the Nitrogen-15 atom percent , which expresses the abundance of the ¹⁵N isotope relative to the total nitrogen in the sample:

Atom % ¹⁵N = [Number of ¹⁵N atoms / (Number of ¹⁴N atoms + Number of ¹⁵N atoms)] x 100

This analysis is critical for verifying the level of isotopic enrichment in a synthesized batch of 4-Nitroaniline-¹⁵N₂, ensuring it meets the required specifications for its intended research application, such as the commercially available standard of 98 atom %. sigmaaldrich.comnih.gov

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing a precise mass measurement of the molecular ion. This technique distinguishes the labeled compound from its unlabeled counterpart and other potential isobaric interferences with high confidence. The theoretical monoisotopic mass of unlabeled 4-nitroaniline (C₆H₆N₂O₂) is 138.0429 Da. For this compound (C₆H₆¹⁵N₂O₂), where both nitrogen atoms are the heavy isotope ¹⁵N, the theoretical mass increases. sigmaaldrich.com

The ability of HRMS to measure mass with high accuracy is crucial for confirming the elemental composition of both the parent molecule and its fragment ions. nih.gov This precise mass data validates the successful incorporation of the ¹⁵N labels into the molecular structure.

Table 1: Theoretical Mass Data for 4-Nitroaniline and its ¹⁵N₂ Isotope An interactive table presenting the molecular formula, theoretical monoisotopic mass, and the expected mass shift for the labeled compound.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Mass Shift (vs. Unlabeled) |

|---|---|---|---|

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.0429 | N/A |

Collision-Induced Dissociation (CID) and Fragmentation Pathway Analysis of Labeled Ions

Collision-Induced Dissociation (CID), a tandem mass spectrometry (MS/MS) technique, is used to probe the structure of ions by inducing fragmentation. When the protonated molecular ion of a nitroaniline derivative is subjected to CID, it breaks apart in a predictable manner, revealing details about its connectivity. nih.gov For nitroaromatic compounds, common fragmentation reactions include the loss of NO₂ and NO. nih.gov

In the case of 4-Nitroaniline-¹⁵N₂, the fragmentation pathways are of particular interest as the ¹⁵N labels act as probes. For example, observing the loss of ¹⁵NO₂ or ¹⁵NO would confirm the location of one of the labels within the nitro group. The fragmentation of protonated N-alkyl-2-nitroanilines has been shown to involve complex intramolecular oxygen transfer from the nitro group to the alkyl chain, leading to unusual elimination products. nih.gov Similar ortho effects and substituent-dependent fragmentation patterns are expected to influence the dissociation of 4-nitroaniline isomers. nih.gov Analyzing the mass of the resulting fragment ions allows for the elucidation of these pathways and confirms the position of the isotopic labels.

Table 2: Predicted Major Fragment Ions of Protonated 4-Nitroaniline-¹⁵N₂ in CID An interactive table showing potential fragmentation pathways and the corresponding m/z values for the labeled ion.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion Formula | Predicted Fragment Ion (m/z) |

|---|---|---|---|

| [C₆H₆¹⁵N₂O₂ + H]⁺ (141.0443) | H₂O | [C₆H₅¹⁵N₂O]⁺ | 123.0337 |

| [C₆H₆¹⁵N₂O₂ + H]⁺ (141.0443) | ¹⁵NO | [C₆H₆¹⁵NO]⁺ | 110.0420 |

Electrospray Ionization (ESI) Mass Spectrometry for Labeled Aniline Derivatives

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermolabile molecules like aniline derivatives, enabling their transfer from solution to the gas phase as intact ions. nih.govnih.gov For 4-Nitroaniline-¹⁵N₂, ESI is typically used to generate protonated molecules, [M+H]⁺, in positive ion mode for subsequent mass analysis. nih.gov

The ionization efficiency in ESI can be highly dependent on the molecular structure and the position of substituents on the benzene (B151609) ring. nih.gov In negative ion mode, ESI can deprotonate acidic groups, which, while less common for simple anilines, is a viable pathway for certain derivatives. nih.gov The choice of solvent and pH is critical for optimizing the ESI signal for the labeled aniline derivative, ensuring sensitive detection and analysis.

Thermal Zonal Combustion Reactor-Mass Spectrometry (TZCR-MS) for Isotopic Determination

Thermal Zonal Combustion Reactor-Mass Spectrometry (TZCR-MS) is a specialized technique designed for the precise determination of stable isotope enrichment in materials. acs.org This method is particularly effective for highly enriched (>95 atom %) ¹⁵N samples. acs.org The process involves several distinct steps within a glass pipe reactor: first, a preliminary vacuum heat treatment removes volatile impurities. Next, the 4-Nitroaniline-¹⁵N₂ sample undergoes combustion at elevated temperatures (e.g., 650 °C) in the presence of an oxygen source and a catalyst like Fe₃O₄. acs.org This quantitatively converts the nitrogen in the sample into dinitrogen gas (N₂).

The resulting gas mixture is then analyzed by a mass spectrometer, typically a quadrupole MS. acs.org The isotopic enrichment is calculated by measuring the ion signals for N₂⁺, specifically the ratios of m/z 28 (¹⁴N¹⁴N), m/z 29 (¹⁴N¹⁵N), and m/z 30 (¹⁵N¹⁵N), and comparing them to theoretical values. acs.orgusgs.gov This technique has been successfully used to determine ¹⁵N enrichment levels with high precision, for instance, measuring 99.0 ± 0.12 atom % ¹⁵N in algal protein. acs.org

Advanced Chromatographic and Sensing Methodologies for this compound

Chromatographic techniques are essential for separating 4-Nitroaniline-¹⁵N₂ from complex mixtures, ensuring that subsequent detection and quantification are accurate and free from interference.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Labeled Compounds

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for the analysis of nitroanilines. thermofisher.comnih.gov The isotopic labeling in 4-Nitroaniline-¹⁵N₂ does not significantly affect its chromatographic retention behavior or its UV absorption characteristics, meaning that established methods for unlabeled 4-nitroaniline are directly applicable. cdc.gov

Separation is typically achieved using a reverse-phase column, such as a C18 or a specialized polar-modified column. chromatographyonline.comsielc.com Isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is common. nih.govsielc.com Detection is performed by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response, such as 225 nm or 375 nm. nih.govcdc.gov

Table 3: Example HPLC-UV Method Parameters for 4-Nitroaniline Analysis An interactive table summarizing typical conditions for the HPLC analysis of 4-nitroaniline.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Agilent TC-C18 | Silica (Partisil 10) |

| Mobile Phase | Acetonitrile/Water (30/70, v/v) | Isopropanol/Hexane (40/60) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 225 nm | 375 nm |

| Temperature | 30°C | Ambient |

Solid-Phase Extraction (SPE) for Trace Analysis of Nitroanilines

When analyzing trace levels of nitroanilines in complex matrices like environmental water, a pre-concentration step is often necessary to achieve the required sensitivity. thermofisher.com Solid-Phase Extraction (SPE) is a highly effective sample preparation technique for this purpose. nih.gov The method involves passing the aqueous sample through a cartridge containing a solid sorbent that retains the analytes of interest.

Hydrophilic-Lipophilic Balance (HLB) cartridges are commonly used for the extraction of a range of nitroaniline isomers. nih.gov After loading the sample, interferences are removed with a wash solution, and the concentrated analytes are then eluted with a small volume of an appropriate solvent, such as a mixture of methanol (B129727) and acetic acid. nih.gov This eluate can then be directly injected into an HPLC system for analysis. On-line SPE systems offer further advantages by automating the entire process, reducing sample handling, saving time, and improving reproducibility. thermofisher.comchromatographyonline.com This methodology has been shown to yield high recovery rates (84.6% to 94.0%) for nitroanilines from spiked wastewater samples. nih.gov

Fluorometric Sensing and Detection Mechanisms for p-Nitroaniline Derivatives

Fluorometric techniques have emerged as a highly sensitive and selective approach for the detection of p-nitroaniline, a significant environmental pollutant. mdpi.com These methods primarily rely on the principle of fluorescence quenching, where the presence of p-nitroaniline diminishes the fluorescence intensity of a sensor material. mdpi.com Various advanced materials have been developed to act as fluorescent probes for this purpose.

The primary mechanism behind the detection is often a process known as fluorescence quenching. Many nitroaromatic compounds, including p-nitroaniline, are electron-deficient and can interact with fluorescent sensor molecules, leading to a decrease in the fluorescence signal. mdpi.com This quenching can occur through different pathways, including photoinduced electron transfer (PET) from the excited state of the fluorophore to the nitroaromatic compound.

Detailed research has explored several types of materials as effective fluorescent sensors for p-nitroaniline:

Mixed Metal Tungstate (B81510) Nanocomposites: Nanocomposites such as nickel-doped zinc tungstate (ZnNiWO₄) have demonstrated high sensitivity in detecting p-nitroaniline. conicet.gov.arresearchgate.net These materials exhibit strong fluorescence that is efficiently quenched upon interaction with p-nitroaniline. conicet.gov.arresearchgate.net The quenching efficiency is dependent on the concentration of p-nitroaniline, allowing for quantitative analysis. conicet.gov.ar Studies have shown that ZnNiWO₄ nanoparticles can detect p-nitroaniline in a concentration range of 25–1000 μM with a detection limit as low as 2.98 x 10⁻⁸ M. conicet.gov.arresearchgate.net The quenching effect for ZnNiWO₄ nanoparticles has been reported to be as high as 98%. mdpi.com

Fluorescent Capillary Imprinted Sensors: Molecularly imprinted polymers (MIPs) offer a high degree of selectivity. A fluorescent capillary imprinted sensor using cadmium telluride (CdTe) quantum dots as the fluorescent source has been developed for the specific detection of p-nitroaniline. researchgate.netnih.govrsc.org This sensor demonstrates a rapid response time and high selectivity for p-nitroaniline over other similar compounds. researchgate.netnih.govrsc.org It has a reported detection limit of 4.6 nmol L⁻¹ and has been successfully applied to detect trace amounts of p-nitroaniline in various water samples. researchgate.netnih.govrsc.orgresearchgate.net

Porous Organic Polymers (POPs): Solution-processable conjugated porous organic polymers have also been utilized for the sensitive detection of nitroaromatics. nih.govrsc.org These polymers exhibit amplified fluorescence quenching in the presence of nitroanilines. nih.govrsc.org Notably, some POPs have shown that nitroanilines can be more efficient quenchers than other commonly studied nitroaromatic compounds. rsc.org The detection limits for p-nitroaniline using these materials can be extremely low, in the range of parts per billion (ppb) in solution. nih.govrsc.org

The table below summarizes the performance of different fluorometric sensors for the detection of p-nitroaniline.

| Sensor Material | Detection Mechanism | Limit of Detection (LOD) | Quenching Efficiency | Reference |

| ZnNiWO₄ Nanocomposite | Fluorescence Quenching | 2.98 x 10⁻⁸ M | 98% | mdpi.comconicet.gov.arresearchgate.net |

| CdTe@FMIP-CA Sensor | Fluorescence Quenching | 4.6 nmol L⁻¹ | Not Specified | researchgate.netnih.govrsc.org |

| Porous Organic Polymer (TPDC-DB) | Fluorescence Quenching | 455 ppb | Not Specified | nih.govrsc.org |

Theoretical and Computational Investigations of 4 Nitroaniline 15n2

Density Functional Theory (DFT) Studies on 4-Nitroaniline-¹⁵N₂

Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the electronic structure and properties of molecules like 4-nitroaniline (B120555). researchgate.netirjweb.com DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in providing results that correlate well with experimental data for this class of compounds. researchgate.netresearchgate.net

Quantum mechanical calculations using DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in 4-Nitroaniline-¹⁵N₂ and its corresponding total energy. The process involves geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms.

Under the Born-Oppenheimer approximation, the potential energy surface of a molecule is independent of its isotopic composition. Therefore, the calculated equilibrium geometry—bond lengths and bond angles—for 4-Nitroaniline-¹⁵N₂ is virtually identical to that of its unlabeled counterpart, 4-nitroaniline. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, show good agreement with experimental data obtained from X-ray diffraction. researchgate.net The molecule is found to be nearly planar, though minor deviations can occur. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of 4-Nitroaniline (Applicable to 4-Nitroaniline-¹⁵N₂)

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Lengths | C-NH₂ | ~1.38 Å |

| C-NO₂ | ~1.46 Å | |

| N-O (in NO₂) | ~1.24 Å | |

| C-C (aromatic) | 1.38 - 1.40 Å | |

| Bond Angles | ∠C-C-N (amino) | ~120.5° |

| ∠C-C-N (nitro) | ~118.9° | |

| ∠O-N-O | ~124.5° |

Note: Values are representative and depend on the specific functional and basis set used. Data derived from studies on unlabeled 4-nitroaniline. researchgate.net

Theoretical vibrational analysis is a key application of DFT. By calculating the second derivatives of the energy with respect to atomic displacements, a full set of vibrational frequencies and their corresponding normal modes can be predicted. These calculated frequencies are fundamental to interpreting experimental infrared (IR) and Raman spectra. researchgate.net

For 4-Nitroaniline-¹⁵N₂, the primary impact of isotopic substitution is observed in its vibrational spectrum. The frequencies of vibrational modes that involve significant motion of the nitrogen atoms will decrease due to the greater mass of the ¹⁵N isotope compared to ¹⁴N. This isotopic shift is particularly pronounced for:

N-H stretching and bending modes of the amino (-NH₂) group.

Symmetric and asymmetric stretching modes of the nitro (-NO₂) group.

C-N stretching modes for both the amino and nitro substituents.

DFT calculations can precisely predict the magnitude of these isotopic shifts, providing unambiguous assignments for peaks in the experimental vibrational spectra of 4-Nitroaniline-¹⁵N₂.

Table 2: Predicted Isotopic Shifts for Key Vibrational Modes in 4-Nitroaniline-¹⁵N₂

| Vibrational Mode | Typical Frequency in ¹⁴N (cm⁻¹) | Expected Shift in ¹⁵N₂ |

|---|---|---|

| NO₂ Asymmetric Stretch | ~1500 cm⁻¹ | Significant decrease |

| NO₂ Symmetric Stretch | ~1340 cm⁻¹ | Significant decrease |

| C-NH₂ Stretch | ~1310 cm⁻¹ | Moderate decrease |

| C-NO₂ Stretch | ~850 cm⁻¹ | Moderate decrease |

Note: Frequencies are approximate values based on DFT studies of 4-nitroaniline. researchgate.net

The electronic properties of 4-nitroaniline are dominated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂). This interaction leads to a significant intramolecular charge transfer (ICT) from the amino group to the nitro group through the π-system of the benzene (B151609) ring. researchgate.net

This phenomenon is analyzed using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the amino group and the benzene ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the nitro group. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation properties. irjweb.com A smaller gap generally implies higher reactivity and easier electronic excitation. researchgate.net

Since isotopic substitution does not affect the electronic potential energy surface, the calculated HOMO and LUMO energies, and consequently the HOMO-LUMO gap, are identical for both 4-Nitroaniline-¹⁵N₂ and its standard isotopologue. researchgate.net

Table 3: Calculated Frontier Orbital Energies for 4-Nitroaniline

| Parameter | DFT (B3LYP) Value |

|---|---|

| E(HOMO) | ~ -6.3 eV |

| E(LUMO) | ~ -2.1 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.2 eV |

Note: Values are representative and can vary with the chosen functional and basis set. researchgate.net

Theoretical calculations are invaluable for predicting Nuclear Magnetic Resonance (NMR) parameters. This is the area where the ¹⁵N labeling of 4-Nitroaniline-¹⁵N₂ is most significant. While ¹⁴N has a nuclear spin (I=1) and is NMR-active, its quadrupole moment leads to broad signals, making precise measurements difficult. In contrast, ¹⁵N has a nuclear spin of I=1/2 and no quadrupole moment, resulting in sharp, well-resolved NMR signals.

DFT calculations, using methods like Gauge-Independent Atomic Orbital (GIAO), can accurately predict the ¹⁵N chemical shifts. nih.gov These calculations would show two distinct signals for 4-Nitroaniline-¹⁵N₂: one for the amino nitrogen and one for the nitro nitrogen. The predicted chemical shifts help in the assignment of experimental spectra and provide a detailed picture of the electronic environment around each nitrogen atom.

Furthermore, computational methods can model isotopic effects, such as the small changes in the chemical shifts of neighboring nuclei (e.g., ¹³C or ¹H) upon substitution of ¹⁴N with ¹⁵N. These effects, while small, are computationally predictable and offer another layer of verification for structural assignments.

DFT can be used to map the potential energy surface (PES) for various chemical reactions, such as thermal decomposition or isomerization. researchgate.net For a molecule like 4-nitroaniline, potential reaction pathways could include N-N bond scission or concerted elimination reactions. dtic.mil By calculating the energies of reactants, transition states, and products, DFT allows for the determination of activation barriers and reaction enthalpies.

The PES itself is not altered by isotopic substitution. However, the rates of chemical reactions that occur on this surface can be affected. This is known as the kinetic isotope effect (KIE). For reactions involving the cleavage of bonds to the nitrogen atoms, the heavier ¹⁵N isotope in 4-Nitroaniline-¹⁵N₂ would lead to a slightly slower reaction rate compared to the ¹⁴N compound. Theoretical calculations of vibrational frequencies at the transition state are essential for predicting the magnitude of the KIE.

Ab Initio Calculations for High-Accuracy Electronic Structure Determination

While DFT is a pragmatic and powerful tool, ab initio (from first principles) methods offer a pathway to higher accuracy by systematically improving the approximation to the exact solution of the Schrödinger equation. These methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. researchgate.net

For 4-Nitroaniline-¹⁵N₂, high-level ab initio calculations can provide benchmark values for its electronic structure, such as a more precise total energy, dipole moment, and polarizability. researchgate.netaps.org These methods provide a more rigorous treatment of electron correlation, which is crucial for accurately describing the electronic interactions in this push-pull system. As with DFT, the results of these electronic structure calculations are independent of isotopic composition and are thus directly applicable to 4-Nitroaniline-¹⁵N₂. sigmaaldrich.com Such high-accuracy data serves to validate results from more computationally efficient DFT methods and provides a deeper understanding of the molecule's fundamental electronic properties.

Molecular Dynamics (MD) Simulations for Solvation Effects on Labeled Species

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the interactions between a solute and its surrounding solvent molecules at an atomic level. For isotopically labeled species like 4-Nitroaniline-15N2, MD simulations can provide detailed insights into the structure and dynamics of the solvation shell, which governs the molecule's behavior in solution. While specific MD studies on the 15N2-labeled variant are not extensively documented in dedicated publications, the principles and findings from simulations on unlabeled 4-nitroaniline (p-nitroaniline, PNA) are directly applicable, as the small increase in mass from the 15N isotopes has a negligible effect on the classical potentials used in these simulations.

Research employing MD simulations has explored the preferential solvation of 4-nitroaniline in various solvent systems. researchgate.netnih.gov These simulations model the trajectories of atoms and molecules over time, allowing for the analysis of intermolecular forces, hydrogen bonding, and the local solvent environment around the solute.

In one such study, MD simulations were used to analyze the microsphere solvation of 4-nitroaniline in binary mixtures of an amino acid ionic liquid, tetrabutylammonium (B224687) glycinate (B8599266) ([N4444][Gly]), with molecular solvents. researchgate.net The simulations revealed that the glycinate anion of the ionic liquid participates in the microsphere solvation of 4-nitroaniline through hydrogen bond interactions with the amine group. researchgate.net This specific interaction highlights the role of hydrogen bonding in dictating the local solvent composition around the solute.

Further computational work has focused on predicting the nonlinear optical (NLO) properties of solvated para-nitroaniline using a combination of MD simulations and a rigorous local field approach. nih.gov These studies generated representative structures of the solutions by running simulations with both non-polarizable and polarizable force fields in solvents like cyclohexane, tetrahydrofuran, and 1,4-dioxane. nih.gov The results from these simulations provide a foundational understanding of how solvent molecules arrange themselves around the 4-nitroaniline molecule, which is crucial for accurately predicting its properties in different environments.

The primary interactions governing the solvation of 4-nitroaniline, and by extension this compound, are hydrogen bonds. The amino group (-NH2) acts as a hydrogen bond donor, while the nitro group (-NO2) acts as a hydrogen bond acceptor. rsc.org MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.

Table 1: Key Findings from MD Simulations on 4-Nitroaniline Solvation

| Research Focus | Solvent System | Key Findings from MD Simulations | Reference |

| Preferential Solvation | Tetrabutylammonium glycinate ([N4444][Gly]) with molecular solvents | Glycinate anion interacts with the amine group of 4-nitroaniline via hydrogen bonds, confirming preferential solvation by the ionic liquid. | researchgate.net |

| Nonlinear Optical Properties | Cyclohexane, Tetrahydrofuran, 1,4-Dioxane | Generated representative solute-solvent structures, showing significant solvent effects on molecular properties. A polarizable force field yielded good agreement with experimental data. | nih.gov |

| Solvation Structure | General (mixed solvents) | Preferential solvation is dictated by the hydrogen bond donor and acceptor capabilities of the solvents, with specific interactions at both the amino and nitro groups. | rsc.org |

These theoretical investigations underscore the importance of specific solute-solvent interactions, particularly hydrogen bonding, in defining the local environment of 4-nitroaniline in solution. The insights are fundamental for understanding its chemical reactivity, spectroscopic properties, and transport phenomena.

Computational Chemistry in Elucidating Transformation Mechanisms

Computational chemistry provides indispensable tools for exploring the reaction pathways and mechanisms of chemical transformations at the molecular level. For this compound, these methods can elucidate the energetic and structural changes that occur during processes like degradation, reduction, and transport.

One area of investigation is the microbial degradation of related compounds. For instance, studies on the aerobic degradation of N-methyl-4-nitroaniline by Pseudomonas sp. have shown that the first step is an N-demethylation to form 4-nitroaniline (4-NA). ebi.ac.uk Subsequent transformation steps in the degradation pathway include the conversion of 4-NA to 4-aminophenol (B1666318) (4-AP) and then to 1,2,4-benzenetriol (B23740) (BT). ebi.ac.uk Enzymatic assays, supported by computational analysis, confirm that the transformation of 4-NA to 4-AP is a flavin-dependent monooxygenation reaction. ebi.ac.uk This illustrates how computational models can help map out complex biochemical transformation pathways.

Another critical transformation is the chemical reduction of the nitro group, a common reaction for nitroaromatic compounds. This reduction is a key step in the industrial synthesis of p-phenylenediamine (B122844) from 4-nitroaniline. wikipedia.org The kinetics of the reduction of 4-nitroaniline using sodium borohydride (B1222165) (NaBH4) in the presence of nanocatalysts has been studied, with the reaction progress monitored by UV-vis spectrophotometry. taylorandfrancis.com Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathway, calculate activation energies, and understand the role of the catalyst in facilitating the reduction of the nitro group to an amino group.

Computational methods are also used to understand transport mechanisms. The removal of 4-nitroaniline from aqueous solutions using emulsion liquid membranes involves several steps: diffusion to the membrane, solubilization into the membrane phase, diffusion across the membrane, and finally, reaction with a stripping agent. nih.gov The mechanism is described as a type 1 facilitated transport, where 4-nitroaniline reacts with hydrochloric acid in the product phase to form a membrane-insoluble salt, 4NAH+Cl−. nih.gov Computational models can simulate the energetics and kinetics of each step in this transport process, helping to identify rate-limiting steps and optimize the removal efficiency. nih.gov

Table 2: Computationally Studied Transformations of 4-Nitroaniline

| Transformation Process | Method/Reagents | Intermediate/Product | Investigated Aspects | Reference |

| Aerobic Degradation | Pseudomonas sp. strain FK357 | 4-Aminophenol, 1,2,4-Benzenetriol | Enzymatic N-demethylation and subsequent monooxygenation and oxidative deamination reactions. | ebi.ac.uk |

| Chemical Reduction | Sodium Borohydride (NaBH4) / Silver Nanocatalyst | 1,4-Phenylenediamine | Reaction kinetics and catalytic mechanism. | wikipedia.orgtaylorandfrancis.com |

| Membrane Transport | Emulsion Liquid Membrane (Kerosene, Span 80, HCl) | 4-Nitroanilinium chloride (4NAH+Cl−) | Facilitated transport mechanism involving diffusion, solubilization, and reaction. | nih.gov |

These examples demonstrate the power of computational chemistry to provide a detailed, mechanistic understanding of how 4-nitroaniline and its isotopologues are transformed under various chemical and biological conditions.

Applications of 4 Nitroaniline 15n2 in Diverse Research Fields

Mechanistic Studies and Reaction Kinetics Using Isotopic Labeling

The dual ¹⁵N labeling in 4-Nitroaniline-¹⁵N₂ provides a distinct advantage in elucidating the intricate details of chemical reactions. By monitoring the fate of each nitrogen atom, scientists can gain unambiguous insights into reaction mechanisms and kinetics.

Elucidation of Reaction Mechanisms (e.g., Hydrolysis, Oxidation)

Isotopic labeling is crucial for determining the step-by-step sequence of bond-breaking and bond-forming events in a reaction.

Hydrolysis: The acid-catalyzed hydrolysis of anilides, such as the conversion of 4-nitroacetanilide to 4-nitroaniline (B120555), involves the cleavage of the amide bond. scribd.comyoutube.com If 4-Nitroaniline-¹⁵N₂ were synthesized from a similarly labeled precursor, its use in reverse reactions or exchange studies would allow researchers to unequivocally follow the amino group's nitrogen. Using techniques like mass spectrometry, scientists could confirm that the ¹⁵N-labeled amino group remains bonded to the aromatic ring throughout the reaction, providing direct evidence for the established mechanism which involves protonation of the amide, nucleophilic attack by water, and subsequent cleavage of the carbonyl-nitrogen bond. youtube.com

Oxidation: The oxidation of 4-nitroaniline can proceed through various pathways, including the formation of intermediates like quinones, ring-opening products, and ultimately, mineralization to CO₂ and H₂O. researchgate.net Employing 4-Nitroaniline-¹⁵N₂ would enable a precise determination of the fate of both nitrogen-containing functional groups. Researchers could track whether the nitrogen from the amino and nitro groups is released as ammonia (B1221849) (NH₃), nitrate (B79036) (NO₃⁻), or nitrogen gas (N₂), and at what stage. This is particularly valuable in complex processes like electrochemical oxidation, where multiple competing reaction pathways can occur. researchgate.net

Investigation of Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the transition state of a reaction's rate-determining step. google.comwikipedia.org It is measured as the ratio of the reaction rate of a molecule with a light isotope (kL) to the rate of the same molecule with a heavy isotope (kH). wikipedia.org

A ¹⁵N KIE is observed when a bond to a nitrogen atom is being formed or broken in the rate-limiting step. google.com Because the heavier ¹⁵N isotope forms a slightly stronger bond and has a lower zero-point vibrational energy, more energy is required to break it, resulting in a slower reaction rate compared to the ¹⁴N counterpart. google.comwikipedia.org

In studies involving 4-Nitroaniline-¹⁵N₂, KIEs could be measured for reactions involving either the amino or the nitro group. For example, in an enzymatic deamination reaction where the C-NH₂ bond is cleaved, a primary ¹⁵N KIE greater than 1 would indicate that this bond cleavage is part of the rate-determining step. nih.govacs.org Conversely, an inverse KIE (less than 1) could suggest the stiffening of bonds to the nitrogen atom in the transition state, for instance, through protonation. nih.govacs.org The ability to measure KIEs at two distinct sites within the same molecule makes 4-Nitroaniline-¹⁵N₂ a sophisticated probe for detailed mechanistic analysis.

| Reaction Type | Labeled Position | Expected KIE (k¹⁴/k¹⁵) | Interpretation |

| Enzymatic Deamination | Amino Group (¹⁵NH₂) | > 1.0 | C-N bond cleavage is rate-limiting. nih.govacs.org |

| Nitrite (B80452) Elimination | Nitro Group (¹⁵NO₂) | > 1.0 | C-N bond cleavage is rate-limiting. |

| Protonation Equilibrium | Amino or Nitro Group | < 1.0 (Inverse KIE) | Bond stiffening at the nitrogen atom in the transition state. nih.gov |

This table presents hypothetical KIE values to illustrate the principles of its application. Actual values are experiment-dependent.

Probing Intramolecular Oxygen Transfer Reactions

While less common, intramolecular rearrangements are a key area of mechanistic investigation. In certain reactions, such as photochemical processes or enzymatic transformations, an oxygen atom from the nitro group could potentially be transferred to another part of the molecule. Using 4-Nitroaniline-¹⁵N₂, coupled with ¹⁸O labeling of the nitro group, would create a powerful dual-labeling system. Techniques like ¹⁵N NMR spectroscopy could then be used to monitor changes in the chemical environment of both the amino and nitro nitrogen atoms. nih.gov Any proposed intramolecular transfer mechanism could be verified by tracking the connectivity of the ¹⁵N and ¹⁸O atoms in the products using mass spectrometry, providing definitive evidence for or against such a pathway.

Environmental Fate and Transport Studies

Nitroaromatic compounds are significant environmental pollutants originating from industrial activities. nih.govcswab.org Understanding their fate and transport in the environment is critical for developing effective remediation strategies. 4-Nitroaniline-¹⁵N₂ is an ideal tracer for these studies, offering a clear way to follow nitrogen transformations in complex ecosystems.

Tracing Nitrogen Cycling and Transformation in Ecosystems

The use of ¹⁵N-labeled compounds is a cornerstone of nitrogen cycle research. wikipedia.orgfrontiersin.orgnih.gov When a labeled compound like 4-Nitroaniline-¹⁵N₂ is introduced into a soil or aquatic system, it allows scientists to trace the path of the pollutant's nitrogen atoms as they are transformed by natural biogeochemical processes. wikipedia.orgfrontiersin.org

Researchers can monitor the incorporation of the ¹⁵N label into various environmental pools over time:

Ammonia (NH₃/NH₄⁺): Indicates ammonification of the amino group or reduction of the nitro group followed by deamination.

Nitrate (NO₃⁻): Shows nitrification of released ammonia.

Nitrogen Gas (N₂): Signals denitrification, a process where nitrate is converted back to N₂ gas.

Microbial Biomass: Demonstrates assimilation of the nitrogen by soil microorganisms. nih.govusgs.gov

This tracing technique allows for the precise quantification of transformation rates and helps distinguish the pollutant's contribution to the nitrogen cycle from the naturally occurring processes. wikipedia.orgoup.com

| Time Point | ¹⁵N in 4-Nitroaniline (%) | ¹⁵N in Microbial Biomass (%) | ¹⁵N in NH₄⁺ (%) | ¹⁵N in NO₃⁻ (%) | Interpretation |

| Day 0 | 100 | 0 | 0 | 0 | Initial state. |

| Day 7 | 65 | 20 | 10 | 5 | Initial breakdown, assimilation by microbes, and ammonification. nih.gov |

| Day 30 | 15 | 35 | 5 | 10 | Further degradation, microbial growth, and nitrification of ammonia. |

| Day 90 | <1 | 25 | 2 | 5 | Near-complete degradation, with nitrogen incorporated into stable organic matter or lost from the system. |

This interactive table illustrates a hypothetical time-course for the transformation of ¹⁵N from labeled 4-nitroaniline in a soil ecosystem.

Monitoring Biodegradation Pathways of Nitroaromatic Pollutants

Many microorganisms have evolved pathways to break down nitroaromatic compounds. nih.gov These pathways can be complex and varied. For example, some bacteria degrade 4-nitroaniline by first removing the nitro group oxidatively, while others may first reduce the nitro group to an amine. plos.orgnih.govresearchgate.net

Using 4-Nitroaniline-¹⁵N₂ provides an unambiguous method to elucidate these pathways. By isolating and identifying metabolic intermediates and final products, and analyzing them for the presence of ¹⁵N using mass spectrometry, researchers can reconstruct the degradation sequence. For instance, detecting a ¹⁵N-labeled 4-aminophenol (B1666318) would confirm an initial monooxygenase attack that replaces the nitro group. plos.org If, instead, a doubly ¹⁵N-labeled 1,4-diaminobenzene is found, it would confirm a pathway initiated by the reduction of the nitro group. This level of detail is essential for understanding how microbes detoxify these pollutants and for designing bioremediation strategies. nih.govwikipedia.org

Assessing Photocatalytic Degradation Mechanisms of Labeled Contaminants

The use of isotopically labeled compounds like 4-Nitroaniline-¹⁵N₂ is instrumental in studying the environmental fate of pollutants. Photocatalytic degradation is a promising technology for breaking down harmful organic compounds in water, but understanding the exact chemical pathways is essential for optimizing the process.

Research into the photocatalytic degradation of 4-nitroaniline (4-NA) using catalysts such as titanium dioxide (TiO₂) and iron(III) oxide (Fe₂O₃) has identified several intermediate products. researchgate.netmdpi.com The degradation process is complex and begins with the adsorption of the pollutant onto the photocatalyst's surface. mdpi.com Upon irradiation with UV light, highly reactive species, particularly hydroxyl radicals (•OH), are generated, which then attack the 4-NA molecule. mdpi.com

By using 4-Nitroaniline-¹⁵N₂, researchers can employ techniques like mass spectrometry to definitively track the transformation of the original molecule. The ¹⁵N label acts as a clear marker, allowing for the unambiguous identification of nitrogen-containing intermediates and final breakdown products, distinguishing them from other nitrogenous compounds that might be present in the reaction matrix. This helps in constructing a precise degradation pathway, identifying rate-limiting steps, and understanding how different catalysts or conditions affect the mechanism. For instance, studies have shown that the degradation of aniline (B41778) derivatives can proceed through hydroxylation, leading to the formation of aminophenols, or through other pathways that form products like p-benzoquinone and hydroquinone. researchgate.netmdpi.com The ability to trace the ¹⁵N atoms provides conclusive evidence for these transformation routes.

Detection and Quantification of Nitroaniline Residues in Water Matrices

Accurate measurement of pollutants like 4-nitroaniline in environmental samples is critical for monitoring and regulatory purposes. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that provides highly accurate and precise quantification. nist.gov In this method, a known amount of an isotopically labeled standard, such as 4-Nitroaniline-¹⁵N₂, is added to the sample to be analyzed.

This labeled compound serves as an internal standard that behaves almost identically to the unlabeled (native) analyte during sample preparation, extraction, and analysis by methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netresearchgate.net Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, the initial concentration of the analyte in the sample can be calculated with exceptional accuracy, correcting for variations in sample processing and instrument response. nih.gov

This approach has been successfully applied to determine aniline compounds in drinking and source water, achieving low limits of detection and high recovery rates. researchgate.netthermofisher.com The use of an isotopically labeled internal standard is the gold standard for confirmatory analysis, ensuring the reliability of the quantitative data. researchgate.net

Table 1: Performance of LC-MS/MS Method for Aniline Compound Detection in Water This table presents representative data for analytical methods used to detect aniline compounds, highlighting the sensitivity and accuracy achievable, often reliant on techniques like isotope dilution.

| Compound | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Spiked Recovery (%) |

|---|---|---|---|

| Aniline | 1.88 | 6.27 | 84.1 - 105 |

| 3-Nitroaniline | 0.773 | 2.58 | 84.1 - 105 |

| 4-Nitroaniline | 0.815 | 2.72 | 84.1 - 105 |

| 2,6-dichloro-4-nitroaniline | 0.951 | 3.17 | 84.1 - 105 |

Data derived from a study on the determination of aniline compounds in water by LC-MS/MS. researchgate.net

Biological and Biomedical Research Applications

Isotopic labeling with ¹⁵N is a cornerstone of modern biomedical research, enabling detailed investigation into the complex dynamics of biological systems. While direct applications of 4-Nitroaniline-¹⁵N₂ in these specific areas are less common, the principles of ¹⁵N labeling it represents are widely used.

Studying Metabolic Pathways and Metabolite Flux in Organisms

Metabolic Flux Analysis (MFA) uses stable isotope tracers, commonly ¹³C and ¹⁵N, to map the flow of atoms through metabolic networks. medchemexpress.comnih.gov By introducing a ¹⁵N-labeled compound, such as a labeled amino acid like L-Glutamine-¹⁵N₂, into a biological system, researchers can trace the nitrogen atoms as they are incorporated into various metabolites. medchemexpress.com This allows for the quantification of the rates (fluxes) of different metabolic reactions. nih.gov

This technique provides a dynamic view of cellular metabolism that goes beyond simple concentration measurements. medchemexpress.com It can reveal which pathways are active under different conditions, identify key metabolic branch points, and uncover how cells adapt to genetic or environmental changes. Combining ¹⁵N and ¹³C labeling provides a comprehensive picture of both nitrogen and carbon metabolism simultaneously. nih.gov

Investigating Protein Turnover and Protein-Protein Interactions

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that relies on metabolic labeling. sigmaaldrich.comnih.gov In a typical SILAC experiment, one population of cells is grown in a medium containing normal ("light") amino acids, while another is grown in a medium with "heavy" amino acids labeled with stable isotopes like ¹³C or ¹⁵N. wikipedia.org The proteins from both populations are then combined, digested into peptides, and analyzed by mass spectrometry. sigmaaldrich.com

The mass spectrometer can distinguish between the light and heavy peptides, and the ratio of their signal intensities directly reflects the relative abundance of the protein in the two samples. wikipedia.org This method is highly accurate and is widely used to study changes in protein expression, post-translational modifications, and protein-protein interactions. sigmaaldrich.com

Furthermore, ¹⁵N labeling is used to measure protein turnover—the balance between protein synthesis and degradation. researchgate.netnih.gov By introducing a ¹⁵N-labeled nitrogen source, scientists can track the rate at which the heavy isotope is incorporated into newly synthesized proteins, providing crucial insights into cellular homeostasis in various tissues, including those with slow turnover rates like the brain. nih.govacs.org

Enzymatic Assays and Substrate Hydrolysis Studies

Isotopically labeled substrates are invaluable for studying enzyme kinetics and mechanisms. nih.govnih.gov In an enzymatic assay, a labeled substrate like 4-Nitroaniline-¹⁵N₂ could be used to monitor the activity of an enzyme that acts upon it. The cleavage of a substrate, such as a 4-nitroanilide derivative, by a protease releases 4-nitroaniline, which can be monitored spectroscopically. nhsjs.com

Using a ¹⁵N-labeled substrate allows for analysis by mass spectrometry, which can distinguish the labeled product from any unlabeled, endogenous compounds, thereby increasing the specificity and accuracy of the assay. isotope.com This approach is particularly useful for studying enzyme mechanisms, as it can help determine whether a specific bond cleavage is the rate-limiting step of the reaction. nih.gov For example, the pseudo-enzymatic hydrolysis of 4-nitrophenyl acetate (B1210297) by human serum albumin has been studied to determine the rates of individual reaction steps. nih.gov

Material Science and Sensing Technology Development

4-Nitroaniline and its derivatives are important compounds in material science and the development of sensing technologies. wikipedia.org 4-Nitroaniline itself can be used as a precursor to prepare poly(4-nitroaniline) thin films, which have potential optoelectronic applications. sigmaaldrich.com

In the field of sensing, the unique chemical properties of 4-nitroaniline are exploited to create sensors for various substances. For instance, novel luminescent metal-organic frameworks (MOFs) have been designed for the ultrasensitive detection of nitroaniline isomers in water. acs.org These sensors exhibit a rapid fluorescence response to p-nitroaniline with extremely low detection limits. acs.org Similarly, electrochemical sensors based on nitrogen-doped carbon materials have been developed for the sensitive detection of nitroaromatic compounds. nih.govmdpi.com These sensors leverage the electrochemical reduction of the nitro group to generate a measurable signal, with some designs achieving detection limits in the nanomolar range. mdpi.com

Utilization as a Precursor in Functional Material Synthesis

The synthesis of novel functional materials with tailored properties is a cornerstone of modern materials science. While direct research specifically employing 4-Nitroaniline-15N2 in material synthesis is not extensively documented in publicly available literature, the principles of isotopic labeling strongly suggest its potential as a critical tool for mechanistic investigations. The presence of the ¹⁵N isotope allows researchers to track the incorporation and transformation of the 4-nitroaniline moiety during polymerization and other material fabrication processes.

One area of application is in the synthesis of chromophoric organic-inorganic hybrid materials. For instance, p-nitroaniline functionalized xerogels have been synthesized for applications as pigments. In such syntheses, the ¹⁵N label in this compound could be used to definitively track the aniline precursor and elucidate the reaction mechanisms of its incorporation into the final material. This is particularly valuable in complex one-pot syntheses where multiple reactions occur simultaneously.

Furthermore, 4-nitroaniline and its derivatives are known precursors for polymers with non-linear optical properties. By using this compound, researchers can employ techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to gain precise insights into the polymerization process, including the connectivity of the monomer units and the stability of the nitro and amino functionalities within the polymer matrix. This detailed understanding is crucial for optimizing synthesis conditions and enhancing the desired properties of the final material.

Table 1: Potential Mechanistic Insights from this compound in Material Synthesis

| Research Question | Potential Insight from 15N Labeling | Analytical Technique |

| Reaction Pathway Confirmation | Tracing the fate of the amino and nitro groups during polymerization. | NMR, Mass Spectrometry |

| Monomer Incorporation Efficiency | Quantifying the amount of 4-nitroaniline derivative successfully integrated into the polymer chain. | Isotope Ratio Mass Spectrometry |

| Material Degradation Studies | Following the breakdown products of the material under various environmental stressors. | NMR, Mass Spectrometry |

Development of Photoinduced Processes for Material Modification

Photoinduced processes, which utilize light to alter the properties of materials, are at the heart of technologies ranging from data storage to photodynamic therapy. The photocatalytic degradation of nitroaromatic compounds, including 4-nitroaniline, is an area of significant research interest for environmental remediation. While studies have extensively investigated the degradation of unlabeled 4-nitroaniline, the use of this compound offers a powerful method for unraveling the intricate reaction pathways. rsc.org

Isotopic labeling is a well-established technique for studying photocatalytic mechanisms. wikipedia.org By using this compound, researchers can trace the fate of the nitrogen atoms during the photocatalytic process. wikipedia.org This allows for the unambiguous identification of intermediates and final products containing nitrogen, providing clear evidence for specific degradation pathways, such as reduction of the nitro group or cleavage of the aromatic ring. This level of detail is often difficult to achieve with unlabeled compounds due to the complex mixture of products that can be formed.

For example, in the photocatalytic reduction of 4-nitroaniline to the less toxic p-phenylenediamine (B122844), using this compound would allow for precise tracking of the nitrogen atoms, confirming the efficiency of the conversion and identifying any potential nitrogen-containing byproducts. This information is vital for the design of more efficient and selective photocatalysts.

Table 2: Investigating Photoinduced Processes with this compound

| Photoinduced Process | Research Objective | Role of 15N Labeling |

| Photocatalytic Degradation | Elucidate the reaction mechanism of 4-nitroaniline breakdown. | Trace the transformation of the nitro and amino groups to identify intermediates and final products. |

| Material Surface Modification | Understand the interaction of 4-nitroaniline with a photocatalyst surface. | Differentiate between adsorbed molecules and those that have undergone chemical transformation on the surface. |

| Photosensitization | Investigate the energy transfer processes in photosensitized reactions. | Probe changes in the electronic structure of the 4-nitroaniline molecule upon excitation. |

Design of Chemical Sensors for Nitroaromatic Compounds

The development of sensitive and selective chemical sensors for the detection of nitroaromatic compounds is of great importance for security and environmental monitoring. Recent research has demonstrated the innovative use of ¹⁵N-labeled molecules in the design of advanced sensors. nih.govbohrium.com While direct application of this compound as the sensing element is not yet reported, its use as a labeled analyte is invaluable for the development and validation of new sensor technologies.

In one notable study, ¹⁵N- and ¹³C-labeled molecular probes were synthesized to act as hyperpolarized nitric oxide sensors. nih.govbohrium.com These probes undergo a selective and rapid reaction with the target analyte, generating a product with a distinct NMR signal. nih.gov This principle can be extended to the detection of nitroaromatic compounds. This compound could serve as a model analyte to test the selectivity and reactivity of new sensor probes designed to target the nitro or amino functionalities.

Furthermore, in the development of fluorescence-based sensors for nitroaromatics, this compound can be used as a standard for calibration and to study the quenching mechanism. By using a labeled analyte, researchers can more accurately quantify the sensor's response and investigate the electronic interactions between the sensor and the analyte that lead to the fluorescence quenching.

Table 3: Role of this compound in Chemical Sensor Development

| Sensor Development Stage | Application of this compound | Benefit of 15N Labeling |

| Probe Design and Testing | Serve as a labeled target analyte for new sensor probes. | Provides a clear and unambiguous signal for monitoring the sensor-analyte interaction. |

| Sensor Calibration | Act as an internal standard in quantitative sensor measurements. | Improves the accuracy and reliability of the sensor's readings. |

| Mechanistic Studies | Investigate the sensing mechanism (e.g., fluorescence quenching). | Helps to elucidate the specific molecular interactions responsible for the sensor's response. |

Challenges and Future Perspectives in 4 Nitroaniline 15n2 Research

Development of More Efficient and Cost-Effective Isotopic Labeling Methods

A significant hurdle in the widespread use of 4-Nitroaniline-15N2 and other ¹⁵N-labeled compounds is the cost and efficiency of their synthesis. nih.govchemrxiv.org Research is actively pursuing more economical and practical labeling strategies.

Future advancements are focused on late-stage isotopic labeling, where the ¹⁵N isotope is introduced in the final steps of the synthesis. This approach is often more efficient and avoids the need for a complete re-synthesis of the target molecule. One promising strategy is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, which has been explored for the ¹⁵N labeling of azine heterocycles. nih.govchemrxiv.org Adapting such innovative methods for aromatic amines could dramatically reduce the complexity and cost of producing this compound. The development of novel catalysts and reagents that facilitate direct nitrogen isotope exchange on the aniline (B41778) ring is a key area of future research.

| Precursor | Relative Cost | Labeling Approach | Associated Challenges |

| ¹⁵NH₄Cl | Low | De novo synthesis, Precursor for labeled amines | Multi-step synthesis, potential for low overall yield chemrxiv.orgnih.gov |

| Na¹⁵NO₂ | Low | Diazotization reactions, Precursor for nitro groups | Can produce mixtures of labeled products nih.gov |

| H¹⁵NO₃ | Low | Nitration reactions | Harsh reaction conditions may be required |

| Custom ¹⁵N Reagents | High | Late-stage functionalization (e.g., ANRORC) | Reagent availability and stability, reaction scope nih.gov |

Integration of Advanced Spectroscopic Techniques for In-Situ Analysis

Understanding the precise role and transformation of this compound in chemical reactions requires sophisticated analytical methods. The integration of advanced spectroscopic techniques for in-situ analysis—monitoring reactions as they happen in real-time—is a critical future direction. numberanalytics.com

Techniques such as time-resolved and spatially-resolved spectroscopy can provide unprecedented insights into the reaction dynamics of this compound. numberanalytics.com For instance, UV-visible spectroscopy is already used to monitor the kinetics of 4-nitroaniline (B120555) reduction, a common model reaction in catalysis. taylorandfrancis.comresearchgate.net By using the ¹⁵N₂-labeled variant in conjunction with isotope-sensitive techniques like Raman or infrared (IR) spectroscopy, researchers could selectively track the vibrational modes of the C-¹⁵N bonds, distinguishing the labeled molecule from other components in the reaction mixture.